Structure Elucidation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate: A Multi-technique Spectroscopic Approach
Structure Elucidation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate, a heterocyclic compound featuring a chiral center and key functional groups relevant to medicinal chemistry. We will detail a logical, self-validating workflow employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices, the interpretation of complex spectral data, and detailed, field-proven protocols are presented to equip researchers with the expertise to confidently characterize this and similar molecular scaffolds.
Introduction: The Compound and Its Context
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate is a molecule of significant interest, combining three critical pharmacophoric elements: a morpholine ring, a tetrazole ring, and a tert-butoxycarbonyl (Boc) protecting group. The morpholine scaffold is a privileged structure in drug discovery, known for improving the physicochemical properties of drug candidates. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and lipophilicity.[1][2][3] The Boc group is a common protecting group for amines, crucial in multi-step organic synthesis.
Given the presence of a chiral center at the C3 position of the morpholine ring and the potential for tautomerism in the tetrazole ring, a rigorous and multi-faceted analytical approach is not just recommended, but essential for unambiguous structural confirmation.[4] This guide establishes such an approach, demonstrating how complementary analytical techniques are synergistic in piecing together the molecular puzzle.
The Elucidation Workflow: A Strategic Overview
The structural confirmation process follows a logical progression from the general to the specific. We begin by determining the molecular formula, then identify the functional groups present, and finally, assemble the precise atomic connectivity and stereochemistry.
Caption: Overall workflow for the structure elucidation process.
Molecular Formula Determination: Mass Spectrometry
The foundational step in any structure elucidation is to determine the exact molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality: For a proposed molecular formula of C₁₁H₁₉N₅O₃, HRMS provides an experimentally measured mass with high precision (typically to four or five decimal places). This precision is critical to distinguish the target compound from other potential molecules with the same nominal mass but different elemental compositions.
-
Expected Result: The calculated monoisotopic mass for C₁₁H₁₉N₅O₃ is 269.1488 Da. The HRMS analysis should yield a protonated molecule [M+H]⁺ at m/z 270.1561.
Tandem Mass Spectrometry (MS/MS) for Substructural Analysis
Causality: MS/MS provides crucial information about the molecule's substructures by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation pattern of the Boc group is particularly characteristic and serves as a powerful diagnostic tool.[5]
Key Expected Fragmentations:
-
Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C₄H₈) from the tert-butyl group, is a hallmark of Boc-protected compounds. This often occurs via a McLafferty-like rearrangement.[5][6][7]
-
Loss of the Boc Group: A neutral loss of 100 Da represents the cleavage of the entire Boc group (C₅H₈O₂).[6]
-
Tert-butyl Cation: The presence of a prominent peak at m/z 57 corresponds to the stable tert-butyl cation [C(CH₃)₃]⁺.[5][8]
Caption: Characteristic MS/MS fragmentation of the Boc group.
Protocol 1: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Acquisition Mode: Full scan MS from m/z 50 to 500.
-
Resolution: Set to >20,000.
-
Data-Dependent MS/MS: Trigger fragmentation on the most intense ions, with a collision energy (CID) ramp of 10-40 eV.
-
-
Data Analysis: Extract the accurate mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass. Analyze the MS/MS spectrum for characteristic neutral losses and fragment ions.
Functional Group Identification: FT-IR Spectroscopy
Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. This serves as a quick confirmation that the major structural components (carbamate, tetrazole, morpholine) are present.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Tetrazole N-H | Stretch | 3400 - 3150 (broad) | The N-H bond in the tetrazole ring exhibits a characteristic stretching vibration. |
| Carbamate C=O | Stretch | 1715 - 1690 | The carbonyl of the Boc protecting group is a strong absorber in this region.[9][10] |
| Morpholine C-O-C | Asymmetric Stretch | 1120 - 1080 | The ether linkage within the morpholine ring has a strong, characteristic C-O stretching band. |
| Tetrazole Ring | C=N / N=N Stretches | 1600 - 1300 | Multiple bands corresponding to the stretching vibrations within the heterocyclic tetrazole ring.[1][11] |
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands and correlate them with the expected functional groups.
Unraveling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Protons
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Tetrazole N-H: A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[1] Its observation can be solvent and concentration-dependent.
-
Morpholine Ring Protons (7H): This will be a complex region (approx. 2.8 - 4.5 ppm). Due to the chair conformation and the chiral center at C3, all morpholine protons are diastereotopic and will appear as distinct multiplets.[12][13] The protons on carbons adjacent to the oxygen (C2) will be the most downfield, followed by those adjacent to the nitrogen (C5, C6), and finally the proton at the substituted C3.
-
Boc Group (9H): A sharp, intense singlet around 1.4-1.5 ppm, characteristic of the nine equivalent methyl protons of the tert-butyl group.[14]
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR reveals the number of unique carbon environments. Using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Signals:
-
Tetrazole C5: A single signal in the aromatic region, typically ~155-160 ppm.[15][16]
-
Carbamate C=O: A quaternary carbon signal around 154-156 ppm.
-
Boc Quaternary Carbon: A quaternary carbon signal around 80-82 ppm.
-
Morpholine Ring Carbons: Four distinct signals for C2, C3, C5, and C6 in the aliphatic region (approx. 40-75 ppm).[12]
-
Boc Methyl Carbons: A single, intense signal around 28 ppm.
| Table of Predicted NMR Data | ¹H NMR | ¹³C NMR |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| Tetrazole NH | >10 (br s, 1H) | - |
| Tetrazole C 5 | - | ~158 |
| Carbamate C =O | - | ~155 |
| Boc Quaternary C | - | ~81 |
| Boc CH ₃ | ~1.45 (s, 9H) | ~28 |
| Morpholine C H₂ (O-CH₂) | ~3.8-4.2 (m, 2H) | ~68-72 |
| Morpholine C H (N-CH-Tet) | ~4.3-4.6 (m, 1H) | ~45-50 |
| Morpholine C H₂ (N-CH₂) | ~2.9-3.6 (m, 4H) | ~40-45 |
2D NMR: Establishing Definitive Connectivity
Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment to link the disparate parts of the molecule.
Key Expected HMBC Correlations:
-
Morpholine-Tetrazole Link: A correlation between the proton on C3 of the morpholine ring and the C5 carbon of the tetrazole ring. This is the single most important correlation to prove the connectivity between the two rings.
-
Boc-Morpholine Link: Correlations from the protons on C3 and C5 of the morpholine ring to the C=O carbon of the Boc group.
-
Intra-Boc Link: A strong correlation from the nine methyl protons of the Boc group to the quaternary carbon of the Boc group and to the C=O carbon.
Caption: Key HMBC correlations confirming the molecular structure.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Experiments:
-
COSY: To establish ¹H-¹H coupling networks within the morpholine ring.
-
HSQC (or HMQC): To correlate each proton with its directly attached carbon.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. Set the long-range coupling delay to optimize for J-couplings of ~8 Hz.
-
-
Data Analysis: Use NMR processing software to analyze the spectra. Integrate ¹H signals, assign peaks based on chemical shifts and coupling patterns, and use the 2D spectra to build the complete molecular structure piece by piece.
Conclusion
The structural elucidation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate is achieved through a systematic and synergistic application of modern spectroscopic techniques. HRMS confirms the elemental formula, while FT-IR validates the presence of key functional groups. A full suite of 1D and 2D NMR experiments provides the definitive evidence, mapping out the complete carbon-hydrogen framework and unambiguously establishing the crucial connectivity between the Boc-protected morpholine scaffold and the tetrazole ring. This comprehensive guide provides the necessary framework and protocols for researchers to confidently characterize this and other complex heterocyclic molecules, ensuring scientific integrity and accelerating the drug development process.
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